N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[5-(4-ethylanilino)triazolidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-2-15-7-9-16(10-8-15)23-20-19(24-26-25-20)21(29)28-13-11-27(12-14-28)18-6-4-3-5-17(18)22/h3-10,19-20,23-26H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRRPAHPAHVWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the optimal synthetic routes for preparing N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine, and how can steric hindrance be minimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling of the triazole with 4-(2-fluorophenyl)piperazine-1-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) is critical. To minimize steric hindrance during the acylation step:
- Use a bulky base (e.g., DMAP) to enhance nucleophilicity of the triazole amine.
- Optimize reaction temperature (0–25°C) to control reaction kinetics and reduce side products.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired regioisomer .
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
Methodological Answer:
- NMR: Assign protons using ¹H and ¹³C NMR, focusing on diagnostic signals:
- Downfield shifts (~8.0–8.5 ppm) for triazole protons.
- Distinct splitting patterns for the ethylphenyl group (quartet for CH₂, triplet for CH₃).
- Fluorine-induced coupling in the ¹H NMR (e.g., 2-fluorophenyl protons at ~6.8–7.5 ppm).
- IR: Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and triazole ring vibrations (1450–1550 cm⁻¹).
- MS: Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperazine moiety) .
Advanced: How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement using SHELXL?
Methodological Answer:
- Data Collection: Ensure high-resolution X-ray data (≤1.0 Å) to reduce noise. Use synchrotron sources for weak diffractors.
- Refinement in SHELXL:
- Apply restraints for disordered regions (e.g., ethylphenyl group) using AFIX commands.
- Validate hydrogen bonding with DFIX and DANG constraints.
- Analyze residual density maps (e.g., peaks >0.5 e⁻/ų) to adjust thermal parameters.
- Validation Tools: Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing interactions .
Advanced: How does the 2-fluorophenyl substitution on the piperazine moiety influence structure-activity relationships (SAR) in receptor binding studies?
Methodological Answer:
- Electron-Withdrawing Effects: The fluorine atom increases piperazine’s electron-deficient nature, enhancing hydrogen bonding with receptor residues (e.g., serotonin 5-HT₁A).
- Conformational Analysis: Use molecular docking (AutoDock Vina) to compare binding poses of fluorophenyl vs. non-fluorinated analogs.
- Pharmacophore Mapping: Quantify π-π stacking interactions between the fluorophenyl ring and aromatic receptor pockets via CoMFA/CoMSIA .
Advanced: What experimental design strategies are recommended for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products using LC-MS .
Advanced: How can computational methods (e.g., DFT, MD simulations) predict the compound’s metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify reactive sites (e.g., triazole N-atoms) prone to cytochrome P450 oxidation.
- Molecular Dynamics (MD): Simulate interactions with CYP3A4 (AMBER force field) to predict hydroxylation or demethylation.
- In Silico Metabolism Tools: Use MetaSite or StarDrop to generate putative metabolites and compare with in vitro microsomal assays .
Advanced: How should researchers address contradictory bioactivity data across different assay systems (e.g., cell-free vs. cell-based)?
Methodological Answer:
- Assay Optimization: Validate cell-based assays with positive controls (e.g., known receptor agonists/antagonists).
- Membrane Permeability: Measure logP (shake-flask method) to assess cellular uptake discrepancies.
- Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
Advanced: What strategies are effective for analyzing enantiomeric purity if chiral centers are introduced during synthesis?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak AD-H column with heptane/ethanol (90:10) to resolve enantiomers.
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment.
- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
